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Compound of Interest

Compound Name: (2S)-Pyrrolidine-2-carbohydrazide

Cat. No.: B13646934

Executive Summary

L-Proline hydrazide (CAS: 66544-68-1) is a chiral pyrrolidine derivative where the carboxylic
acid moiety of L-proline is functionalized into a hydrazide group (

). This modification significantly alters the electronic and steric properties of the parent amino
acid, transforming it into a versatile nucleophile and a potent hydrogen-bonding donor.

In drug development, L-Proline hydrazide serves as a critical chiral building block for peptide
mimetics and protease inhibitors. Its hydrazide functionality acts as a "warhead" for covalent
trapping of aldehydes or as a stable linker in antibody-drug conjugates (ADCs). Furthermore, in
asymmetric organocatalysis, the compound functions as a Lewis base catalyst, capable of
activating carbonyl compounds via enamine or iminium ion intermediates, similar to—but often
more reactive than—its parent L-proline amides.

Part 1: Physicochemical Profile

The following data establishes the baseline identity for L-Proline hydrazide. Researchers
should verify these parameters upon procurement or synthesis to ensure material integrity.

Table 1: Chemical Identity & Properties[2][3][4]
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Parameter

Specification

IUPAC Name

(2S)-Pyrrolidine-2-carbohydrazide

Common Name

L-Proline hydrazide

CAS Registry Number 66544-68-1
Molecular Formula

Molecular Weight 129.16 g/mol
Exact Mass 129.0902

Physical State

White to off-white crystalline solid

Solubility

Soluble in water, methanol, ethanol; sparingly
soluble in DCM

pKa (Calculated)

~9.5 (Pyrrolidine NH), ~3.5 (Hydrazide NH)

Storage Conditions

Hygroscopic; Store at -20°C under inert

atmosphere (Ar/N2)

Part 2: Synthetic Pathways & Mechanism[5]
Strategic Analysis of Synthesis

The synthesis of L-Proline hydrazide requires navigating the nucleophilicity of the pyrrolidine

nitrogen. Direct reaction of free L-proline with hydrazine is inefficient due to zwitterion

formation. Therefore, the Ester Activation Route is the industry standard for scalability and

enantiomeric retention.

Protocol: Two-Step Synthesis from L-Proline

This protocol utilizes L-Proline methyl ester hydrochloride as the activated intermediate,

preventing racemization and ensuring high yield.

Step 1. Methyl Esterification (Activation)

e Reagents: L-Proline, Thionyl Chloride (
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), Methanol (
).

e Mechanism: Acid-catalyzed Fischer esterification.
generates anhydrous

in situ and acts as a dehydrating agent.

Step 2: Hydrazinolysis (Functionalization)
e Reagents: L-Proline Methyl Ester HCI, Hydrazine Hydrate (
).

¢ Mechanism: Nucleophilic Acyl Substitution. The hydrazine acts as a hard nucleophile,
attacking the carbonyl carbon of the ester.

Detailed Experimental Workflow

Step 1: Preparation of L-Proline Methyl Ester HCI

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux
condenser. Flush with

¢ Solvation: Dissolve L-Proline (10.0 g, 86.9 mmol) in anhydrous MeOH (100 mL). Cool to 0°C
in an ice bath.

« Activation: Dropwise add

(7.0 mL, 95.6 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (
).

o Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: n-
BuOH/ACOH/H20 4:1:1).
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« |solation: Concentrate in vacuo to obtain a viscous oil. Triturate with diethyl ether to
precipitate L-Proline Methyl Ester Hydrochloride as a white solid. Yield: ~95%.

Step 2: Conversion to L-Proline Hydrazide

Neutralization: Dissolve the ester salt (5.0 g, 30.2 mmol) in MeOH (50 mL). Add

(1.0 eq) if using the salt directly, or perform a free-base extraction prior. Note: Hydrazine
hydrate is basic enough to liberate the amine, but pre-neutralization improves kinetics.

e Nucleophilic Attack: Add Hydrazine Hydrate (80% aq., 4.5 mL, ~75 mmol, 2.5 eq) dropwise
at 0°C.

e Reaction: Stir at Room Temperature (RT) for 12—-16 hours.
« Purification (Critical):

o Concentrate the reaction mixture under reduced pressure to remove MeOH and excess
hydrazine.

o Azeotropic Drying: Co-evaporate with toluene (

mL) to remove trace water/hydrazine.

o Recrystallization: Recrystallize from hot Ethanol/Ether or

/Hexane to obtain pure L-Proline hydrazide.

L]
Visualization: Synthetic Pathway
Reflux, 4h Nucleophilic Acyl Sub.
L-Proline Activation -H20 L-Proline Methyl Ester Hydrazinolysis RT, 16h L-Proline Hydrazide
(C5HINO2) > (SOCI2 / MeOH) (Intermediate) (N2H4-H20) (Target)
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Figure 1: Step-wise synthesis of L-Proline Hydrazide via methyl ester intermediate.

Part 3: Structural Characterization
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Validating the structure requires confirming the loss of the methoxy group (from the ester) and
the appearance of hydrazide protons.

Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-
is preferred due to the solubility of the polar hydrazide and exchangeable protons.
e NMR (400 MHz, DMSO-
):
o 8.90 (s, 1H,
): Broad singlet, amide-like proton.
o 4.20 (s, 2H,
): Broad signal, often exchangeable.
o 3.55 (dd, 1H,
-CH): Characteristic chiral center proton.
o 2.80-3.00 (M, 2H,
-CH
): Ring protons adjacent to nitrogen.
o 1.60-2.00 (m, 4H,
-CH
): Ring methylene protons.

o Absence check: Ensure no singlet at

3.70 (indicative of unreacted Methyl Ester

).
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e NMR (100 MHz, DMSO-
):
o 172.5(
): Hydrazide carbonyl (shifted upfield relative to ester).
o 59.5(
-CH).
o 46.8 (
-CH
).
o 30.5(

-CH

o 25.8(

-CH

Mass Spectrometry (MS)

e Method: ESI-MS (Positive Mode).
o Expected lon:

=130.10 m/z.

e Fragment: Loss of

(31 Da) may be observed in high-energy collisions.
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Part 4: Applications in Drug Development &

Catalysis
Organocatalysis (The "Proline Gap")

While L-Proline is a celebrated catalyst, L-Proline hydrazide offers unique advantages in
hydrogen-bonding catalysis. The hydrazide moiety provides a dual H-bond donor motif (

), which can stabilize oxyanion transition states more effectively than simple amides in certain
aldol or Michael addition reactions.

Peptide Macrocyclization & Ligation

In medicinal chemistry, the hydrazide group is a precursor for Native Chemical Ligation (NCL).
L-Proline hydrazides can be converted into acyl azides (

) in situ, which then react with amines to form peptide bonds without racemization. This is
crucial for synthesizing cyclic proline-containing peptides (e.g., Hepatitis C protease inhibitors).

"Trace-less" Linkers

Hydrazide linkers are pH-sensitive. In Antibody-Drug Conjugates (ADCSs), a drug linked via a
hydrazone (formed from L-Proline hydrazide + Ketone drug) is stable at physiological pH (7.4)
but hydrolyzes in the acidic environment of the lysosome (pH 5.0), releasing the payload.

Visualization: Catalytic/[Functional Cycle

L-Proline Hydrazide

Pfganocatalysis MedChem / Drug Delivery
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Figure 2: Functional versatility of L-Proline Hydrazide in catalysis and drug delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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